rac N'-Nitrosonornicotine-D4

Vue d'ensemble

Description

N’-Nitroso-nornicotine-d4 est une forme deutérée de N’-Nitroso-nornicotine, une nitrosamine spécifique du tabac. Ce composé est principalement utilisé comme standard interne en chimie analytique pour la quantification de N’-Nitroso-nornicotine. Il s’agit d’un composé marqué par des isotopes stables, ce qui signifie que certains de ses atomes d’hydrogène sont remplacés par du deutérium, un isotope plus lourd de l’hydrogène. Cette modification permet des mesures plus précises et plus exactes en spectrométrie de masse et dans d’autres techniques analytiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de N’-Nitroso-nornicotine-d4 implique la nitrosation de la nornicotine-d4. Le processus comprend généralement les étapes suivantes :

Préparation de la nornicotine-d4 : La nornicotine-d4 est synthétisée par déméthylation de la nicotine-d4.

Nitrosation : La nornicotine-d4 est ensuite soumise à une nitrosation à l’aide d’agents nitrosants tels que le nitrite de sodium en milieu acide.

Méthodes de production industrielle : La production industrielle de N’-Nitroso-nornicotine-d4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions : N’-Nitroso-nornicotine-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés nitroso correspondants.

Réduction : Les réactions de réduction peuvent convertir N’-Nitroso-nornicotine-d4 en sa forme amine.

Substitution : Le groupe nitroso peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés :

Produits d’oxydation : Dérivés nitroso.

Produits de réduction : Dérivés amine.

Produits de substitution : Composés avec différents groupes fonctionnels remplaçant le groupe nitroso.

4. Applications de la recherche scientifique

N’-Nitroso-nornicotine-d4 a plusieurs applications de recherche scientifique, notamment :

Chimie analytique : Utilisé comme standard interne en spectrométrie de masse pour la quantification de N’-Nitroso-nornicotine.

Études toxicologiques : Aide à étudier le métabolisme et les effets toxicologiques de N’-Nitroso-nornicotine dans les systèmes biologiques.

Recherche sur le cancer : Utilisé dans la recherche pour comprendre les propriétés cancérigènes des nitrosamines spécifiques du tabac.

Études environnementales : Aide à surveiller la présence de nitrosamines spécifiques du tabac dans les échantillons environnementaux

Applications De Recherche Scientifique

Pharmacokinetics Studies

NNN-D4 is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of tobacco-specific nitrosamines. Its deuterated nature allows for precise tracking in biological systems using mass spectrometry techniques.

- Case Study : A study utilized NNN-D4 to assess the metabolic pathways of NNN in human subjects, revealing insights into how TSNAs are processed in the body and their potential effects on health .

Analytical Chemistry

As a stable isotope-labeled compound, NNN-D4 serves as an internal standard in various analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is essential for quantifying low concentrations of NNN and its metabolites in biological samples.

- Data Table: Analytical Method Performance

| Method | Detection Limit (ng/mL) | Recovery (%) | R² Value |

|-----------------|-------------------------|--------------|----------|

| LC-MS/MS | 0.5 | 97.1 - 106.9 | >0.995 |

| HPLC | 1 | 95 - 98 | >0.99 |

Toxicological Research

Research involving NNN-D4 helps elucidate the mechanisms of toxicity associated with tobacco exposure. It aids in understanding the carcinogenic potential of TSNAs through various assays that measure DNA damage and mutagenicity.

- Case Study : An investigation into the cytotoxic effects of NNN on human lung cells demonstrated significant DNA damage and apoptosis induction, highlighting the compound's role as a carcinogen .

Biomarker Development

NNN-D4 is utilized in developing biomarkers for tobacco exposure assessment. By measuring levels of NNN and its metabolites in biological fluids such as urine and saliva, researchers can evaluate individual exposure to tobacco smoke.

Mécanisme D'action

N’-Nitroso-nornicotine-d4 exerce ses effets par les mécanismes suivants :

Métabolisme : Il est métabolisé par les enzymes du cytochrome P450, qui ajoutent un groupe hydroxyle à l’un ou l’autre des carbones 2’ ou 5’ sur le cycle pyrrolidine.

Cibles moléculaires : Les principales cibles moléculaires sont l’ADN et les protéines, où le composé forme des adduits qui perturbent les fonctions cellulaires normales.

Voies impliquées : Le composé est impliqué dans des voies liées au stress oxydatif, aux dommages à l’ADN et à la carcinogénèse.

Comparaison Avec Des Composés Similaires

N’-Nitroso-nornicotine-d4 est comparé à d’autres composés similaires, tels que :

N’-Nitroso-nornicotine (NNN) : La forme non deutérée, qui est également une nitrosamine spécifique du tabac et un cancérigène connu.

N’-Nitroso-anabasine (NAB) : Une autre nitrosamine spécifique du tabac ayant des propriétés cancérigènes similaires.

N’-Nitroso-anatabine (NAT) : Un composé apparenté trouvé dans les produits du tabac.

Unicité :

Marquage isotopique : Le marquage au deutérium dans N’-Nitroso-nornicotine-d4 offre une précision accrue dans les mesures analytiques par rapport à ses homologues non deutérés.

En comprenant les propriétés, la synthèse, les réactions et les applications de N’-Nitroso-nornicotine-d4, les chercheurs peuvent mieux utiliser ce composé dans leurs études et contribuer aux progrès dans des domaines tels que la toxicologie, la recherche sur le cancer et la science environnementale.

Activité Biologique

rac N'-Nitrosonornicotine-D4 (NNN-D4) is a stable isotope-labeled derivative of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (TSNA) implicated in tobacco-related carcinogenesis. Understanding its biological activity is crucial for assessing its role in cancer risk and for developing biomarkers for tobacco exposure.

- Molecular Formula : C₉H₄D₄N₃O

- Molecular Weight : 181.23 g/mol

- CAS Number : [Not specified in the search results]

Metabolism and Excretion

NNN undergoes extensive metabolic activation, primarily in the liver, where it is converted into various metabolites, some of which are genotoxic. A study profiling urinary metabolites in F344 rats treated with NNN or its labeled variant identified 46 metabolites, including significant ones like 4-hydroxy-4-(pyridin-3-yl)butanoic acid and N'-nitrosonornicotine-1-N-oxide, which are indicative of NNN metabolism .

Table 1: Major Metabolites of NNN Detected in Urine

| Metabolite | Percentage of Dose (%) |

|---|---|

| 4-Hydroxy-4-(pyridin-3-yl)butanoic acid | 37.1 – 53.3 |

| 4-Oxo-4-(pyridin-3-yl)butanoic acid | 12.8 – 31.1 |

| N'-Nitrosonornicotine-1-N-oxide | 6.7 – 10.7 |

| Norcotinine | 3.2 – 5.1 |

Genotoxicity Studies

Genotoxicity studies have shown that NNN and its derivatives can induce DNA damage and mutations in various biological systems. In vivo studies indicated that exposure to NNN resulted in significant increases in tumor incidence, particularly in the nasal cavity and lungs of rodents .

Case Study: Genotoxicity Assessment

A systematic review of genotoxic effects highlighted that NNN exposure correlates with increased risk for specific cancers, particularly lung and esophageal cancers. The mechanisms involve oxidative stress and direct DNA damage from reactive metabolites .

Biological Activity and Mechanisms

The biological activity of this compound can be attributed to its role as an alkylating agent, which interacts with cellular macromolecules leading to cytotoxicity and mutagenicity. Research indicates that the compound can suppress immune responses by inducing oxidative stress in immune cells, thereby affecting cytokine secretion and cell killing activities .

Table 2: Effects of NNN on Immune Function

| Biological Activity | Observed Effect |

|---|---|

| Cytokine Secretion | Suppressed secretion of IFN-γ, TNF, IL-6 |

| Target Cell Killing | Reduced cytolytic activity in PBMCs |

| Oxidative Stress | Increased reactive oxygen species |

Propriétés

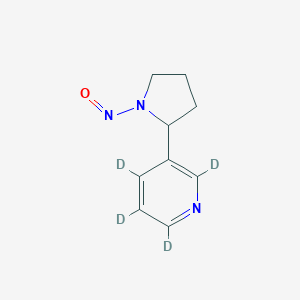

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-nitrosopyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478557 | |

| Record name | rac N'-Nitrosonornicotine-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-19-4 | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac N'-Nitrosonornicotine-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.